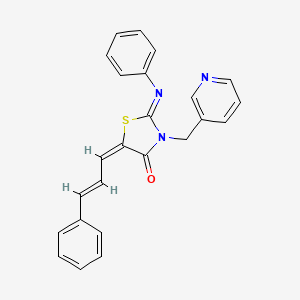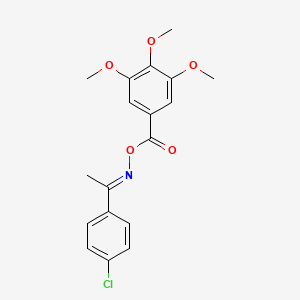
N-(tert-butyl)-2-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-phenylcyclopropanecarboxamide, also known as BAY 38-3441, is a chemical compound that belongs to the class of cyclopropane carboxamides. This compound has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 acts as a positive allosteric modulator of the GABA receptor. It binds to a specific site on the receptor, which enhances the binding of GABA to its own binding site. This results in an increase in the inhibitory effect of GABA on neuronal activity, leading to decreased anxiety and increased social behavior.
Biochemical and Physiological Effects
N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of the GABA receptor in a dose-dependent manner, leading to a decrease in anxiety and an increase in social behavior in animal models. It has also been found to have anticonvulsant and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 in lab experiments is its specificity for the GABA receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other neurotransmitter systems. However, one limitation of using N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 is its relatively short half-life, which may require frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441. One area of interest is its potential therapeutic applications in the treatment of anxiety disorders and autism spectrum disorders. Another area of interest is its potential use as a tool for studying the role of the GABA receptor in normal and pathological brain function. Finally, further research is needed to fully understand the mechanism of action of N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 and its effects on other neurotransmitter systems.
Synthesemethoden
N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 can be synthesized through a multistep process. The first step involves the reaction of tert-butylamine with 2-phenylcyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The resulting amide is then treated with trifluoroacetic acid (TFA) to remove the tert-butyl protecting group, yielding N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-phenylcyclopropanecarboxamide 38-3441 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. This modulation can lead to a decrease in anxiety and an increase in social behavior in animal models.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)15-13(16)12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBSBJOHRGVDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-phenylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B5913105.png)
![5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5913112.png)
![3-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2(1H)-quinolinone](/img/structure/B5913116.png)

![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)
![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)



![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)


![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)